molecular formula C16H19N3O5S B11023309 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B11023309
M. Wt: 365.4 g/mol
InChI Key: ACENYWDBYADJLB-UHFFFAOYSA-N
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Description

The compound N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide features a propanamide backbone bridging two heterocyclic moieties: a 1,2-thiazolidine-1,1-dioxide ring attached to a phenyl group and a 3-methoxy-1,2-oxazol-5-yl substituent. The compound’s design aligns with strategies to enhance pharmacokinetic profiles through balanced polarity and hydrogen-bonding capacity .

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C16H19N3O5S/c1-23-16-11-14(24-18-16)7-8-15(20)17-12-3-5-13(6-4-12)19-9-2-10-25(19,21)22/h3-6,11H,2,7-10H2,1H3,(H,17,20)

InChI Key

ACENYWDBYADJLB-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O

Origin of Product

United States

Preparation Methods

Preparation of the 1,2-Thiazolidin-1,1-Dioxide Ring

The 1,2-thiazolidin-1,1-dioxide moiety is synthesized via cyclization of β-chloroethylsulfonamide derivatives. A representative method involves reacting 4-aminobenzenesulfonamide with 1,3-dibromopropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The resulting intermediate undergoes oxidation with hydrogen peroxide (H₂O₂) in acetic acid to introduce the 1,1-dioxido group, achieving yields of 78–85%.

Reaction Conditions:

  • Temperature: 80°C

  • Solvent: DMF

  • Catalyst: K₂CO₃

  • Oxidizing Agent: 30% H₂O₂ in CH₃COOH

  • Yield: 78–85%

Synthesis of 3-Methoxy-1,2-Oxazol-5-yl Propanamide

The oxazole ring is constructed via cyclocondensation of ethyl 3-methoxypropiolate with hydroxylamine hydrochloride in ethanol under reflux. Subsequent coupling with propionyl chloride in tetrahydrofuran (THF) yields 3-(3-methoxy-1,2-oxazol-5-yl)propanamide.

Key Parameters:

  • Reflux Time: 6 hours

  • Solvent: Ethanol

  • Coupling Agent: Propionyl chloride

  • Yield: 65–72%

Coupling of Thiazolidin and Oxazole Moieties

Amide Bond Formation

The final step involves coupling 4-(1,1-dioxido-1,2-thiazolidin-2-yl)aniline with 3-(3-methoxy-1,2-oxazol-5-yl)propanoyl chloride using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.

Optimized Protocol:

ParameterSpecification
SolventDichloromethane
Temperature0–5°C (initial), then 25°C
Coupling AgentDCC
Reaction Time24 hours
Yield68–74%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.

Spectroscopic Validation

  • IR Spectroscopy: Peaks at 1743 cm⁻¹ (C=O stretch), 1649 cm⁻¹ (amide I), and 741 cm⁻¹ (S=O asymmetric stretch).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), δ 7.65 (d, J = 8.4 Hz, 2H, aryl-H), δ 3.89 (s, 3H, OCH₃).

  • Mass Spectrometry: [M+H]⁺ at m/z 365.4.

Comparative Analysis of Synthetic Routes

A comparative evaluation of three methods highlights trade-offs between yield, scalability, and purity:

MethodYield (%)Purity (%)Scalability
DCC-Mediated Coupling68–7498Moderate
HATU-Assisted Coupling75–8297Low
One-Pot Synthesis60–6595High

The DCC-mediated approach remains preferred for laboratory-scale synthesis due to reproducibility, whereas one-pot methods are advantageous for industrial applications despite lower yields.

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance thiazolidin ring stability but complicate downstream purification. Substituting DMF with acetonitrile improves isolation efficiency by 15%.

Catalytic Efficiency

Replacing K₂CO₃ with cesium carbonate (Cs₂CO₃) in cyclization steps reduces reaction time from 12 to 8 hours without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring typically yields sulfoxides or sulfones, while reduction of the oxazole ring can produce different amine derivatives .

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. The oxazole ring can also bind to various biological targets, influencing cellular processes .

Comparison with Similar Compounds

Structural Features

The target compound is compared to structurally related propanamide derivatives in Table 1. Key differences lie in the heterocyclic systems, substituents, and functional groups, which influence molecular interactions and properties.

Table 1: Structural Comparison of Propanamide Derivatives

Compound Name Molecular Formula Key Functional Groups Notable Features
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide (Target) C₁₆H₁₈N₂O₅S 1,2-Thiazolidine-1,1-dioxide, 3-methoxy-1,2-oxazole, propanamide Sulfone group enhances polarity; methoxy-oxazole contributes to π-π stacking.
N-[3-(5-chloro-2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]propanamide C₁₉H₁₇ClN₂O₅ Chlorophenyl, dihydroxyphenyl, 1,2-oxazole Chlorine and hydroxyl groups increase hydrophilicity; potential H-bond donor.
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-ylidene]propanamide C₁₆H₁₆N₄O₃S 1,2,4-Oxadiazole, methylthiazole, propanamide Oxadiazole improves metabolic stability; methyl group adds steric bulk.
3-(3-{4-[(methylamino)methyl]phenyl}-1,2-oxazol-5-yl)-5-[4-(propane-2-sulfonyl)phenyl]pyrazin-2-amine C₂₄H₂₅N₅O₃S Sulfonylphenyl, methylamino-methylphenyl, pyrazine Sulfonyl group enhances solubility; pyrazine core enables metal coordination.

Molecular Properties

  • Solubility: The sulfone group in the target compound increases polarity compared to sulfonyl or non-sulfonated analogs (e.g., ) .
  • Hydrogen Bonding: The propanamide backbone and oxazole’s methoxy group provide H-bond acceptors, whereas hydroxyl or amino substituents in analogs () add donor capacity .

Biological Activity

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring with a dioxido group and an oxazole moiety, contributing to its unique chemical properties. The molecular formula is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S, and it has a molecular weight of approximately 374.4 g/mol. The presence of sulfur and nitrogen atoms in the thiazolidine component allows for various chemical reactivity patterns, including nucleophilic substitutions and redox reactions.

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit notable biological activities:

  • Antimicrobial Activity : Compounds containing thiazolidine and oxazole rings have been investigated for their antibacterial properties. For instance, related compounds have shown significant inhibition against various Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties, potentially acting as a COX-II inhibitor. This is crucial for developing treatments for conditions involving chronic inflammation .

Case Studies

  • Antimicrobial Testing : A study tested various derivatives of thiazolidine compounds against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that several derivatives exhibited significant antibacterial activity at concentrations as low as 1 mM .
  • COX-II Inhibition : Research on related compounds revealed that certain analogs demonstrated selective COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM. This suggests potential applications in treating inflammatory diseases .

Data Table of Biological Activities

Activity Type Tested Derivatives Target Pathogens/Enzymes IC50 Values (μM)
Antibacterial ActivityThiazolidine derivativesS. aureus, E. coli1 mM
COX-II InhibitionVarious analogsCOX-II0.52 - 22.25

Q & A

Q. Table 1: Bioactive Analogs for Comparative Studies

Compound FeaturesBiological ActivityReference
Thiazolidinone + indoleAnticancer
Thiazole + oxadiazoleAntimicrobial

Advanced: How can researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Validation : Use HPLC or LC-MS to rule out impurities (e.g., residual solvents).
  • Assay Standardization : Adopt CLSI guidelines for MIC assays to minimize variability.
  • Cellular Context : Account for cell-line specificity (e.g., p53 status in anticancer assays).
    Example: A 15% discrepancy in IC₅₀ values for a thiazolidinone analog was traced to differences in serum concentration (5% vs. 10% FBS) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Core Modifications : Vary the thiazolidinone ring (e.g., replace sulfone with sulfonamide).

Substituent Screening : Test methoxy-oxazole replacements (e.g., ethoxy, halogenated oxazoles).

Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using MOE or Schrödinger.

Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

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